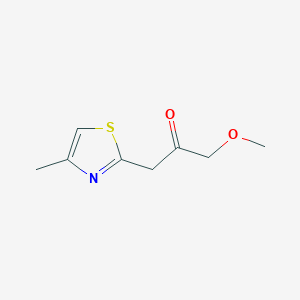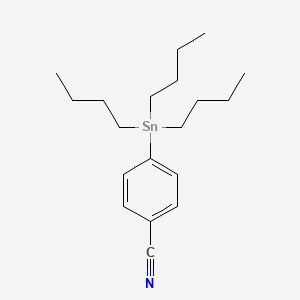
Benzonitrile, 4-(tributylstannyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 4-(tributylstannyl)- is an organotin compound with the molecular formula C19H33N. It is characterized by the presence of a benzonitrile group attached to a tributylstannyl moiety. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzonitrile, 4-(tributylstannyl)- can be synthesized through various methods. One common approach involves the reaction of benzonitrile with tributyltin hydride in the presence of a catalyst. The reaction typically occurs under mild conditions, often at room temperature, and can be facilitated by the use of a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods: Industrial production of 4-tributylstannylbenzonitrile may involve large-scale batch reactions using similar conditions as those in laboratory synthesis. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.
Análisis De Reacciones Químicas
Types of Reactions: Benzonitrile, 4-(tributylstannyl)- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tributylstannyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It is often used in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts and ligands are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Stille coupling reactions, the major product is often a biaryl compound.
Aplicaciones Científicas De Investigación
Benzonitrile, 4-(tributylstannyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It may serve as an intermediate in the production of drugs and other therapeutic agents.
Industry: Benzonitrile, 4-(tributylstannyl)- is used in the manufacture of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which 4-tributylstannylbenzonitrile exerts its effects involves the formation of reactive intermediates during chemical reactions. These intermediates can interact with various molecular targets, facilitating the formation of new chemical bonds. The pathways involved often include radical or ionic mechanisms, depending on the reaction conditions and reagents used.
Comparación Con Compuestos Similares
4-Trimethylsilylbenzonitrile: Similar in structure but with a trimethylsilyl group instead of a tributylstannyl group.
4-Tributylstannylphenol: Contains a phenol group instead of a nitrile group.
4-Tributylstannylbenzaldehyde: Features an aldehyde group in place of the nitrile group.
Uniqueness: Benzonitrile, 4-(tributylstannyl)- is unique due to its combination of a benzonitrile group with a tributylstannyl moiety, which imparts distinct reactivity and versatility in organic synthesis. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in various fields of research and industry.
Propiedades
Número CAS |
79048-30-9 |
|---|---|
Fórmula molecular |
C19H31NSn |
Peso molecular |
392.2 g/mol |
Nombre IUPAC |
4-tributylstannylbenzonitrile |
InChI |
InChI=1S/C7H4N.3C4H9.Sn/c8-6-7-4-2-1-3-5-7;3*1-3-4-2;/h2-5H;3*1,3-4H2,2H3; |
Clave InChI |
KYZSAPVESUHUGX-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

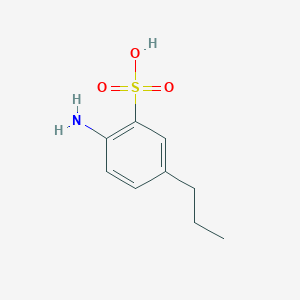
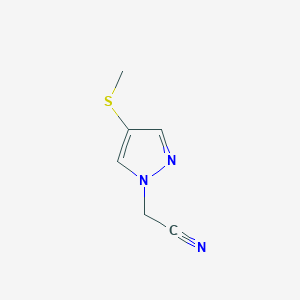
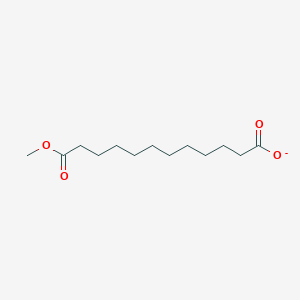

![3-(4-Chlorophenyl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8519558.png)

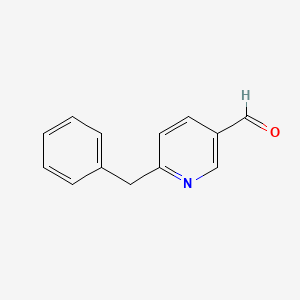
![tert-butyl 4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidine-1-carboxylate](/img/structure/B8519586.png)
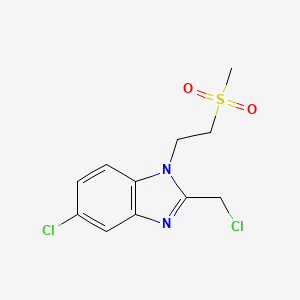
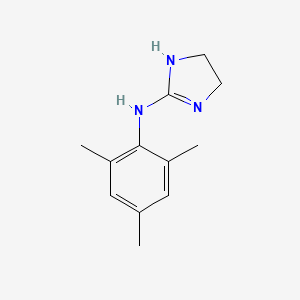
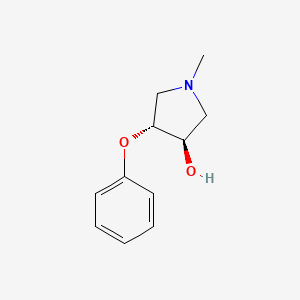
![N'-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylurea](/img/structure/B8519602.png)
![[6-(2,5-Difluorobenzoyl)pyridin-3-yl]methyl acetate](/img/structure/B8519618.png)
